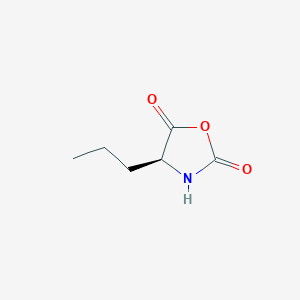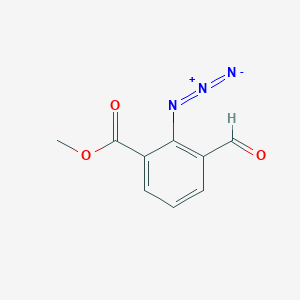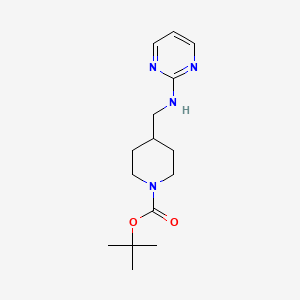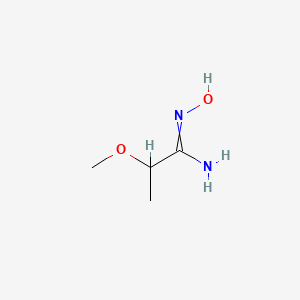
(S)-4-Propyloxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Propyloxazolidine-2,5-dione is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of the chiral center at the 4-position of the oxazolidine ring makes it an interesting subject for stereochemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Propyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of L-proline with propionic anhydride under controlled conditions to form the desired oxazolidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction parameters and scalability. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield, making the process more efficient for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (S)-4-Propyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into oxazolidines with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 4-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxazolidinones, substituted oxazolidines, and various derivatives with functional groups at the 4-position.
Aplicaciones Científicas De Investigación
(S)-4-Propyloxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.
Industry: It is utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-4-Propyloxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and exhibiting bioactivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
®-4-Propyloxazolidine-2,5-dione: The enantiomer of the compound with different stereochemical properties.
4-Methyloxazolidine-2,5-dione: A similar compound with a methyl group instead of a propyl group.
4-Ethyloxazolidine-2,5-dione: Another analog with an ethyl group at the 4-position.
Uniqueness: (S)-4-Propyloxazolidine-2,5-dione is unique due to its specific chiral center and the resulting stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral catalysis, where the configuration of the molecule can significantly influence the outcome of the reactions.
Propiedades
Fórmula molecular |
C6H9NO3 |
|---|---|
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
(4S)-4-propyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-2-3-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m0/s1 |
Clave InChI |
LLQDIFNIOZIFCA-BYPYZUCNSA-N |
SMILES isomérico |
CCC[C@H]1C(=O)OC(=O)N1 |
SMILES canónico |
CCCC1C(=O)OC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11722851.png)


![5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11722872.png)

